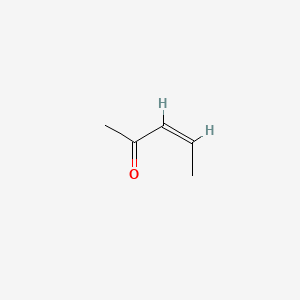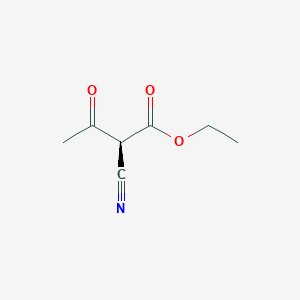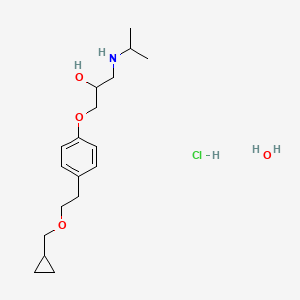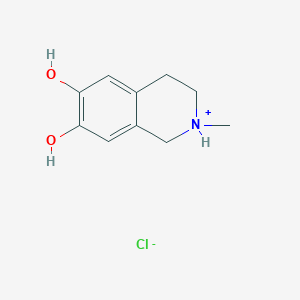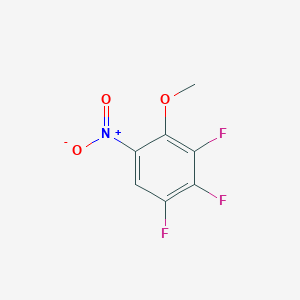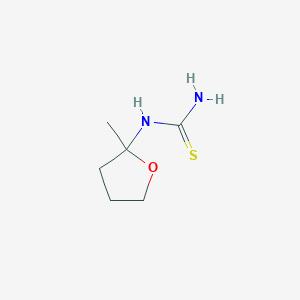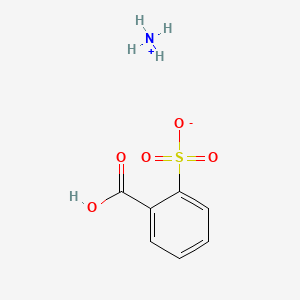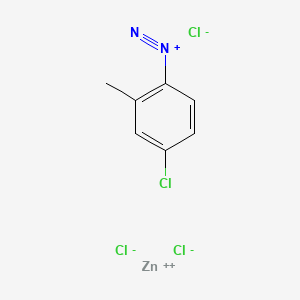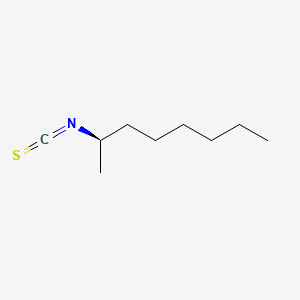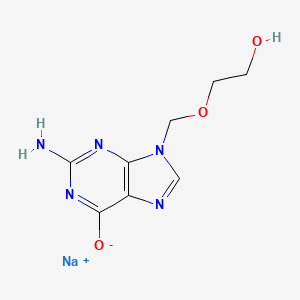![molecular formula C13H14KNO5 B7887601 potassium;2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate](/img/structure/B7887601.png)
potassium;2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminocaproic Acid . It is a synthetic derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. This compound is widely recognized for its ability to inhibit the breakdown of fibrin clots, making it valuable in medical applications to control bleeding.
准备方法
Synthetic Routes and Reaction Conditions: Aminocaproic acid is synthesized through the hydrogenation of adipic acid. The process involves the reduction of adipic acid using hydrogen gas in the presence of a catalyst such as nickel or platinum. The reaction is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods: In industrial settings, aminocaproic acid is produced through a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is then purified through crystallization or other separation techniques to obtain aminocaproic acid in its pure form.
化学反应分析
Types of Reactions: Aminocaproic acid undergoes various chemical reactions, including:
Oxidation: Aminocaproic acid can be oxidized to form caprolactam, a precursor for nylon production.
Reduction: It can be reduced to form hexanoic acid.
Substitution: Aminocaproic acid can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as nickel or platinum.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Caprolactam
Reduction: Hexanoic acid
Substitution: Halogenated derivatives of aminocaproic acid
科学研究应用
Aminocaproic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its role in inhibiting fibrinolysis and its potential therapeutic applications.
Medicine: Used to control bleeding in surgical procedures and to treat conditions such as hemophilia.
Industry: Utilized in the production of caprolactam, which is a precursor for nylon-6, a widely used synthetic polymer.
作用机制
Aminocaproic acid exerts its effects by binding to the kringle domain of plasminogen, thereby inhibiting its activation to plasmin. Plasmin is an enzyme responsible for breaking down fibrin clots. By preventing the formation of plasmin, aminocaproic acid reduces fibrinolysis and helps maintain the integrity of blood clots. This mechanism is particularly useful in controlling excessive bleeding during surgical procedures.
相似化合物的比较
Tranexamic Acid: Another antifibrinolytic agent that is more potent than aminocaproic acid.
Epsilon-Aminocaproic Acid: A structural isomer of aminocaproic acid with similar antifibrinolytic properties.
Comparison:
Potency: Tranexamic acid is approximately 10 times more potent than aminocaproic acid in inhibiting fibrinolysis.
Structure: Both aminocaproic acid and epsilon-aminocaproic acid have similar structures, but their spatial arrangement differs, leading to variations in their biological activity.
Applications: While both compounds are used to control bleeding, tranexamic acid is preferred in situations requiring stronger antifibrinolytic effects.
Aminocaproic acid stands out due to its balance of efficacy and safety, making it a valuable tool in both medical and industrial applications.
属性
IUPAC Name |
potassium;2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVONAPNRXRSV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14KNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
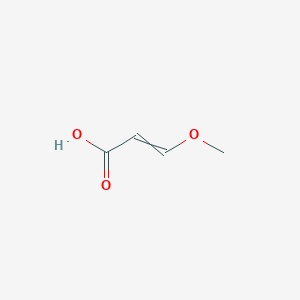
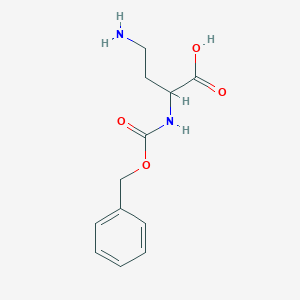
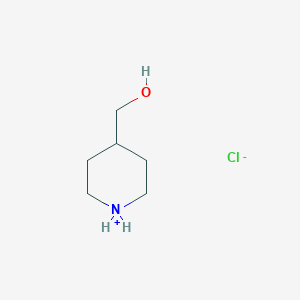
![2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7887532.png)
